1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
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Overview
Description
1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a compound featuring a unique structure that makes it of interest in various fields of scientific research, including chemistry, biology, and medicine. It boasts a trifluoromethyl group attached to a pyridine ring, which is then linked to a benzoyl moiety and a piperazine ring.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets .
Mode of Action
It’s known that piperazine derivatives can cause hyperpolarization of muscle cells, rendering them unresponsive to acetylcholine . The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds containing a trifluoromethyl group have been found to significantly impact various biochemical pathways due to their unique chemical reactivity and physico-chemical behavior .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can significantly impact its pharmacokinetic properties, including its bioavailability .
Result of Action
It’s known that compounds containing a trifluoromethyl group can exhibit a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group in a molecule can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity . Additionally, storage conditions such as temperature and light exposure can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine typically involves a multi-step process:
Pyridine Derivative Formation: : A trifluoromethylated pyridine derivative is synthesized first through halogenation followed by nucleophilic substitution.
Coupling with Benzoyl Chloride: : The trifluoromethylated pyridine derivative is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to form a benzoyl-substituted pyridine compound.
Final Coupling with Piperazine: : The intermediate compound is then coupled with methylpiperazine in the presence of a base, such as sodium hydride or potassium carbonate, to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to increase yield and purity. Continuous flow reactors might be employed to handle large-scale synthesis efficiently and safely.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is known to undergo various chemical reactions:
Oxidation: : The trifluoromethyl group can be oxidized under harsh conditions, although this is relatively rare.
Reduction: : The compound may be reduced to alter the pyridine ring or the benzoyl moiety, typically using hydrogenation techniques.
Substitution: : Electrophilic substitution reactions can modify the benzoyl group, with reagents such as halogens or nitro compounds.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Halogens (e.g., chlorine, bromine) in the presence of Lewis acids (e.g., AlCl₃).
Oxidation: : Formation of more oxygenated compounds on the trifluoromethyl group.
Reduction: : Conversion to dihydropyridine derivatives or modifications in the benzoyl group.
Substitution: : Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine finds usage in several scientific research areas:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential pharmacological effects, particularly in modulating receptor activity.
Industry: : Used in the synthesis of specialized materials or as a building block for more complex compounds.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other compounds with similar structures, 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine stands out due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability.
List of Similar Compounds:1-Methyl-4-{3-[4-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
1-Methyl-4-{3-[5-(difluoromethyl)pyridin-2-yl]benzoyl}piperazine
1-Methyl-4-{3-[5-(trifluoromethyl)phenyl]benzoyl}piperazine
Each of these compounds shares a core structure but differs in the positioning or nature of substituents, affecting their chemical behavior and applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-23-7-9-24(10-8-23)17(25)14-4-2-3-13(11-14)16-6-5-15(12-22-16)18(19,20)21/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBIBGBOFDRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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